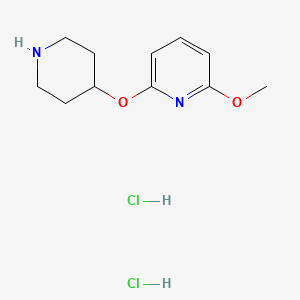
2-Methoxy-6-(piperidin-4-yloxy)pyridinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-6-(piperidin-4-yloxy)pyridinedihydrochloride is a chemical compound with the CAS number 1774905-06-4 .
Physical and Chemical Properties
The molecular formula of this compound is C11H17ClN2O2 . It has a molecular weight of 244.72 . Unfortunately, specific details about its density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Synthesis and Characterization
- Novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, confirmed by NMR, MS, and X-ray crystal diffraction, with potential applications in material sciences and pharmacology (Wu Feng, 2011).
Reaction and Transformation Studies
- A study on the conversion of 3-methoxypiperidines to 2-(bromomethyl)pyrrolidines using boron(III) bromide, providing insights into the transformation of piperidine to pyrrolidine structures, relevant in synthetic chemistry (K. Tehrani et al., 2000).
- Synthesis of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives demonstrated significant antiarrhythmic and antihypertensive activities, suggesting potential medicinal applications (Barbara Malawska et al., 2002).
Medicinal Chemistry and Drug Discovery
- A study on aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK inhibitors for potential cancer therapy applications (Jingrong Li et al., 2013).
- Research on synthetic bacteriochlorins with integral spiro-piperidine motifs, showing potential for tailoring the polarity of near-infrared absorbers, relevant in photodynamic therapy and imaging (Kanumuri Ramesh Reddy et al., 2013).
Structural Analysis
- The synthesis and structural study of N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, demonstrating unique conformational features of the pyrrolidine and piperidine rings, relevant in the study of molecular conformations (N. Cabezas et al., 1988).
Corrosion Inhibition
- Quantum chemical and molecular dynamic simulation studies showed piperidine derivatives' effectiveness in corrosion inhibition of iron, suggesting industrial applications (S. Kaya et al., 2016).
properties
IUPAC Name |
2-methoxy-6-piperidin-4-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-10-3-2-4-11(13-10)15-9-5-7-12-8-6-9;;/h2-4,9,12H,5-8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQDJXBGMQFJCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(piperidin-4-yloxy)pyridinedihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)
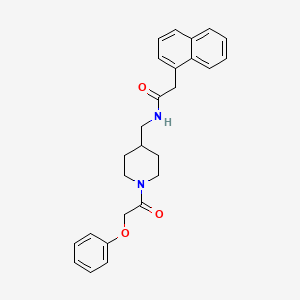
![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)
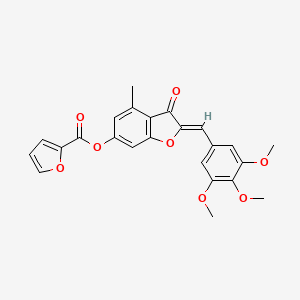
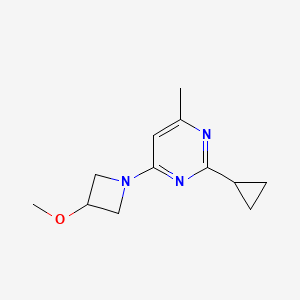
![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)
![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)

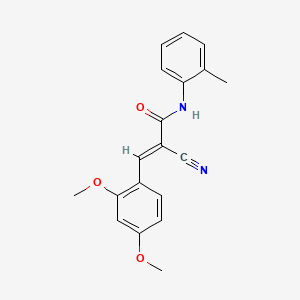

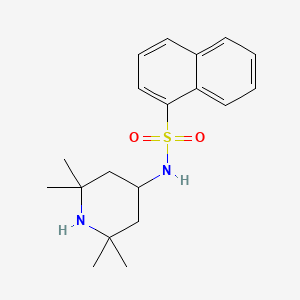
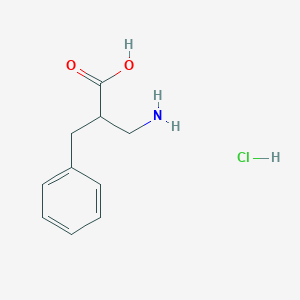
![N-(2-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2409354.png)